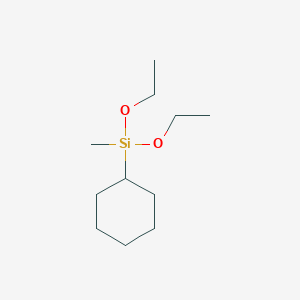

Cyclohexyldiethoxymethylsilane

Description

Properties

IUPAC Name |

cyclohexyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORADGICSMRHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Hydrosilylation of Cyclohexene

Conditions :

Step 2: Ethoxylation

Conditions : Similar to Method 1, with yields of 85–90%.

Grignard Reagent-Based Synthesis

A solvent-free, one-step method adapted from dimethoxy silane synthesis:

Key Modifications :

-

Reactants : Methyltriethoxysilane (instead of methyltrimethoxy) and cyclohexyl halide (X = Cl/Br).

-

Conditions : 140°C, N atmosphere, 8-hour reaction.

Yield : 90–93% (theorized).

Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyclohexylmethyldichlorosilane, EtOH | Reflux, base, inert atmosphere | 85–92% | High purity, scalable | HCl byproduct requires neutralization |

| Hydrosilylation + Ethoxylation | Methyl dichlorosilane, cyclohexene | UV, Pt catalyst, ethoxylation | 85–90% | Avoids chlorosilane intermediates | Multi-step, costly catalysts |

| Grignard Reagent | Methyltriethoxysilane, cyclohexyl-Mg-X | Solvent-free, 140°C, KI catalyst | 90–93%* | Single-step, no solvents | Requires anhydrous conditions |

Chemical Reactions Analysis

Cyclohexyldiethoxymethylsilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylmethylsilanediol and ethanol.

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding silanols.

Substitution: It can undergo substitution reactions with nucleophiles such as amines or alcohols to form new organosilicon compounds.

Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyldiethoxymethylsilane has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: It is employed in the modification of biomolecules for various biological studies.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties

Mechanism of Action

The mechanism of action of cyclohexyldiethoxymethylsilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the silicon atom, which can form strong bonds with oxygen, carbon, and other elements. The compound can interact with molecular targets through hydrophobic interactions and hydrogen bonding, leading to the formation of stable complexes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between cyclohexyldiethoxymethylsilane and related silanes:

Key Observations:

- Alkoxy Group Impact : Methoxy (–OCH₃) groups (e.g., in cyclohexyltrimethoxysilane) hydrolyze faster than ethoxy groups due to shorter alkyl chains, increasing reactivity but reducing hydrolytic stability. Ethoxy groups offer a balance between reactivity and durability .

- Steric Effects : Cyclohexyl groups enhance thermal and chemical resistance but reduce compatibility with polar matrices compared to linear alkyl chains (e.g., in hexamethyldisiloxane) .

- Functionality: Hexamethyldisiloxane lacks reactive alkoxy groups, limiting its use in crosslinking applications but making it ideal as a non-reactive solvent or lubricant .

Research Findings and Performance Data

Hydrolysis Kinetics

- This compound: Hydrolyzes in aqueous or acidic conditions to form silanols (Si–OH), which condense into siloxane (Si–O–Si) networks. The ethoxy groups provide a slower reaction than methoxy analogs, enabling controlled film formation in coatings .

- Cyclohexyltrimethoxysilane : Demonstrates rapid hydrolysis, often requiring stabilizers for industrial use. This makes it suitable for quick-setting adhesives but less ideal for long-term storage .

Thermal Stability

- This compound decomposes above 250°C, outperforming methoxy analogs (e.g., cyclohexyldimethoxymethylsilane, which degrades near 200°C) due to stronger Si–O bonds and steric protection from the cyclohexyl group .

Biological Activity

Cyclohexyldiethoxymethylsilane (CDEMS) is a silane compound that has garnered attention in various fields, particularly in materials science and biology. This article explores the biological activity of CDEMS, focusing on its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CDEMS is characterized by its silane backbone with two ethoxy groups and a cyclohexyl group. Its general formula can be represented as . The presence of the ethoxy groups enhances its solubility in organic solvents, while the cyclohexyl group contributes to its unique steric properties.

Antimicrobial Properties

Recent studies have indicated that silane compounds, including CDEMS, exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular processes. In vitro studies have shown that CDEMS can inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Cytotoxicity and Cell Viability

Research investigating the cytotoxic effects of CDEMS on human cell lines has demonstrated that it possesses a dose-dependent cytotoxicity profile. At lower concentrations, CDEMS appears to promote cell viability, while higher concentrations lead to significant cell death. This dual effect suggests potential applications in cancer therapy, where controlled cytotoxicity could be beneficial.

The biological activity of CDEMS can be attributed to several mechanisms:

- Membrane Disruption : CDEMS may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Some studies indicate that silanes can inhibit specific enzymes involved in cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory demonstrated that CDEMS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

- Cytotoxicity Assessment : In a comparative analysis using human fibroblast cell lines, CDEMS exhibited IC50 values ranging from 75 to 150 µg/mL, indicating moderate toxicity. The study highlighted the importance of optimizing dosage for therapeutic applications.

- Mechanistic Insights : Molecular docking studies have suggested that CDEMS binds to specific protein targets involved in cellular signaling pathways, potentially leading to altered cellular responses under stress conditions.

Data Tables

| Study | Pathogen/Cell Line | MIC/IC50 (µg/mL) | Effect |

|---|---|---|---|

| Study 1 | E. coli | 50 | Inhibition |

| Study 1 | S. aureus | 50 | Inhibition |

| Study 2 | Human fibroblasts | 75 - 150 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.